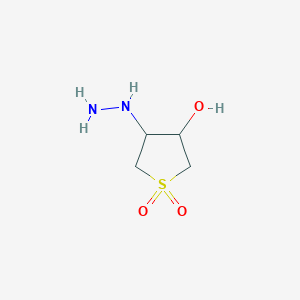![molecular formula C13H14N6O2 B1336236 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903589-48-0](/img/structure/B1336236.png)
3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one, is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility in chemical reactions and its ability to form various derivatives with potential biological activities. The benzoxazole moiety is another heterocycle that often appears in compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazine precursor with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . Similarly, the synthesis of 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine is achieved by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, followed by reactions with various nucleophiles to yield different 1,3,5-triazine derivatives . These methods highlight the reactivity of triazine and its derivatives towards nucleophilic substitution and cyclization reactions.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence their physical properties and reactivity . For example, the crystal structure of a triazine derivative revealed a monoclinic space group with significant N-H...N and N-H...O hydrogen bonding, which stabilizes the molecular structure . These interactions are crucial for the compound's stability and could potentially affect its biological activity.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including cyclocondensation, cycloaddition, and nucleophilic substitution, to yield a wide range of products . The reactivity of the triazine ring allows for the introduction of different substituents, which can lead to the formation of compounds with diverse chemical and biological properties. For instance, the reaction of triazine intermediates with hydrazonyl halides can furnish triazine derivatives with potential anti-tumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and pi-pi stacking interactions can affect the compound's solubility, melting point, and density . The molecular formula and the presence of different functional groups also play a role in determining the compound's reactivity and its potential as a precursor for further chemical transformations.
Scientific Research Applications
Reaction Mechanisms and Intermediates
- Reactions with Heterocycles : Research by Ametamey and Heimgartner (1990) explored the reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione, suggesting a mechanism involving zwitterionic intermediates and leading to various derivatives including thiourea and thiohydantoin compounds (Ametamey & Heimgartner, 1990).
Corrosion Inhibition
- Benzothiazole Derivatives for Corrosion Inhibition : A study by Hu et al. (2016) synthesized benzothiazole derivatives, including ones similar to the specified chemical, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic environments (Hu et al., 2016).
Synthesis of Novel Derivatives
- Novel Pyrazolo and Triazine Derivatives : Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine and triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds showed moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Alkylation Studies
- Alkylation of Triazine Derivatives : Ul’yankina et al. (2016) presented pioneering research on the alkylation of fused triazine systems, including studies on dimethylamino triazolo triazines, leading to the formation of products with potential biological relevance (Ul’yankina et al., 2016).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized new triazole derivatives, some of which showed good antimicrobial activities. These compounds, related to the chemical , could have potential applications in fighting infections (Bektaş et al., 2007).
Transformations in Haloalkoxy Series
- Rearrangements in Haloalkoxy Series : Dovlatyan et al. (1981) studied the rearrangements in haloalkoxy triazine series, providing insights into the behavior of similar compounds under various conditions (Dovlatyan et al., 1981).
properties
IUPAC Name |
3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDPGFNWWTHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)





![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

